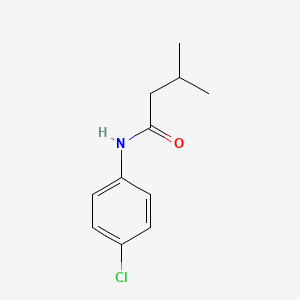n-(4-Chlorophenyl)-3-methylbutanamide
CAS No.: 7017-09-6
Cat. No.: VC3904176
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7017-09-6 |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-3-methylbutanamide |
| Standard InChI | InChI=1S/C11H14ClNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
| Standard InChI Key | MRASIDWPLVAVEK-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)NC1=CC=C(C=C1)Cl |
| Canonical SMILES | CC(C)CC(=O)NC1=CC=C(C=C1)Cl |
Introduction
Structural and Chemical Properties
Molecular Identity
N-(4-Chlorophenyl)-3-methylbutanamide (CAS: 926222-15-3) has the molecular formula C₁₁H₁₄ClNO and a molecular weight of 226.70 g/mol . Its IUPAC name is N-(4-chlorophenyl)-3-methylbutanamide, and its SMILES notation is CC(C)CC(=O)Nc1ccc(Cl)cc1 . The compound features a chlorinated aromatic ring connected to a branched aliphatic amide chain, which influences its physicochemical behavior.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Density | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| LogP (Partition Coeff.) | Estimated ~3.0 (similar analogs) |
The compound’s solubility is likely limited in polar solvents due to the hydrophobic 4-chlorophenyl group. Stability under standard conditions is assumed but requires empirical validation.
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(4-chlorophenyl)-3-methylbutanamide typically involves amidation reactions. A rhodium-catalyzed method for analogous N-aryl benzamides was reported, starting from 4-chloroaniline and 3-methylbutanoyl chloride . Key steps include:
-
Coupling Reaction: 4-Chloroaniline reacts with 3-methylbutanoyl chloride in the presence of a rhodium catalyst to form the amide bond.
-
Purification: Column chromatography yields the pure product .
4-Chloroaniline (1.0 equiv) and 3-methylbutanoyl chloride (1.2 equiv) were stirred in dichloromethane with RhCl(PPh₃)₃ (5 mol%) at room temperature for 12 hours. The crude product was purified via silica gel chromatography (hexane/ethyl acetate = 4:1) to afford N-(4-chlorophenyl)-3-methylbutanamide in 78% yield.
Spectral Characterization
-
¹H NMR (600 MHz, CDCl₃): δ 7.39 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.4 Hz, 2H), 6.52 (s, 1H), 2.24–2.18 (m, 1H), 2.07–2.01 (m, 2H), 1.02 (d, J = 6.6 Hz, 6H) .
-
¹³C NMR (150 MHz, CDCl₃): δ 170.2 (C=O), 137.5 (C-Cl), 132.1, 128.8 (2C), 128.4 (2C), 44.3 (CH₂), 28.7 (CH), 22.3 (CH₃) .
Research Gaps and Future Directions
-
Pharmacokinetic Studies: Absorption, distribution, and metabolism profiles remain unexplored.
-
Ecotoxicology: Environmental impact assessments are critical for agrochemical applications.
-
Derivatization: Structural modifications could enhance bioactivity or reduce toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume